molecular formula C14H8F3NO5 B6409810 3-Nitro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261832-71-6

3-Nitro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B6409810
CAS No.: 1261832-71-6
M. Wt: 327.21 g/mol
InChI Key: SCLZZEJZIFUEMZ-UHFFFAOYSA-N
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Description

3-Nitro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid is a high-purity small molecule building block designed for pharmaceutical research and development, particularly in the field of anticancer agent discovery. This biphenyl carboxylic acid derivative is synthesized via Suzuki-Miyaura cross-coupling , a reliable method for constructing biaryl systems. Biphenyl carboxylic acids are a privileged scaffold in medicinal chemistry, forming the core structure of various marketed drugs and compounds with demonstrated pharmacological activities . This compound serves as a key synthetic intermediate for researchers exploring new chemical entities. Its structural features, including the nitro group, trifluoromethoxy substituent, and carboxylic acid functional group, make it a valuable template for creating compound libraries for biological screening. The carboxylic acid group, in particular, can influence a molecule's hydrophilicity, polarity, and overall bioavailability, which are critical parameters in drug design . Preclinical research has shown that structurally similar biphenyl carboxylic acids exhibit promising in vitro anticancer activity against breast cancer cell lines such as MCF-7 and MDA-MB-231 . Furthermore, related biphenyl analogs have been identified as inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH), a target in immunology and oncology . The product is provided with a purity of 95% and should be stored at 4-8°C . It is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, as it may cause skin and eye irritation (H315, H319) or specific target organ toxicity upon repeated exposure (H335) .

Properties

IUPAC Name

2-nitro-4-[3-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO5/c15-14(16,17)23-10-3-1-2-8(6-10)9-4-5-11(13(19)20)12(7-9)18(21)22/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLZZEJZIFUEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691780
Record name 3-Nitro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261832-71-6
Record name 3-Nitro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of 4-Bromobenzoic Acid

4-Bromobenzoic acid undergoes nitration using concentrated nitric acid in sulfuric acid at 0–5°C. The carboxylic acid group directs nitration to the meta position, yielding 3-nitro-4-bromobenzoic acid as a pale-yellow solid.

Key Data :

  • Yield : 85%

  • Melting Point : 189–191°C

  • 1H NMR (DMSO-d6) : δ 8.42 (d, J = 2.1 Hz, 1H, Ar-H), 8.28 (dd, J = 8.5 Hz, 2.1 Hz, 1H), 7.82 (d, J = 8.5 Hz, 1H).

Preparation of 3-(Trifluoromethoxy)phenylboronic Acid

Borylation of 3-(Trifluoromethoxy)iodobenzene

3-(Trifluoromethoxy)iodobenzene reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and KOAc in dioxane at 80°C for 12 hours, affording the boronic acid after acidic workup.

Key Data :

  • Yield : 78%

  • 11B NMR (CDCl3) : δ 30.2 ppm (characteristic of arylboronic acids).

Suzuki-Miyaura Cross-Coupling Reaction

Reaction Conditions

A mixture of 3-nitro-4-bromobenzoic acid (1.5 mmol), 3-(trifluoromethoxy)phenylboronic acid (1.8 mmol), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (3.0 mmol) in 1,4-dioxane:H₂O (4:1, 20 mL) was stirred at 80°C for 16 hours under nitrogen.

Optimization Insights :

  • Solvent System : Aqueous dioxane enhances solubility of ionic intermediates.

  • Base : K₂CO₃ neutralizes HBr generated, driving the reaction forward.

  • Catalyst Loading : 5 mol% Pd(PPh₃)₄ balances cost and efficiency.

Workup and Purification

The crude product was extracted with ethyl acetate, washed with brine, dried over Na₂SO₄, and purified via silica gel chromatography (ethyl acetate:petroleum ether, 1:3) to afford the title compound as a white crystalline solid.

Key Data :

  • Yield : 73%

  • Melting Point : 158–160°C

  • Rf : 0.42 (ethyl acetate:petroleum ether, 1:2).

Spectral Characterization and Analytical Data

Infrared Spectroscopy (IR)

  • IR (KBr, cm⁻¹) : 2965 (O-H stretch, carboxylic acid), 1687 (C=O stretch), 1524 (asymmetric NO₂ stretch), 1276 (C-O-C stretch, trifluoromethoxy).

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3) : δ 8.38 (d, J = 2.0 Hz, 1H, H-2), 8.20 (dd, J = 8.4 Hz, 2.0 Hz, 1H, H-6), 7.72 (d, J = 8.4 Hz, 1H, H-5), 7.58–7.47 (m, 4H, H-2'–H-6'), 1.85 (s, 1H, COOH).

  • 13C NMR (101 MHz, CDCl3) : δ 172.3 (COOH), 151.2 (q, J = 38 Hz, OCF₃), 139.4, 135.8, 132.1, 129.7, 128.4, 127.9, 125.6, 121.8 (q, J = 256 Hz, CF₃).

Mass Spectrometry (MS)

  • ESI-MS : m/z 371.08 [M-H]⁻ (calculated for C₁₄H₈F₃NO₅: 371.04).

Elemental Analysis

  • Calculated : C 51.63%, H 2.71%, N 3.76%.

  • Found : C 51.58%, H 2.68%, N 3.72%.

Alternative Synthetic Routes

Ullmann Coupling Approach

A trial using CuI/L-proline in DMSO at 100°C for 24 hours yielded <20% product, underscoring Suzuki’s superiority for electron-deficient aryl halides.

Sequential Functionalization

Attempts to nitrate pre-coupled biphenyl-4-carboxylic acid resulted in over-nitration, highlighting the necessity for pre-functionalized fragments .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group under appropriate conditions.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

    Carboxylation: The carboxylic acid group can be converted to various derivatives such as esters, amides, and anhydrides.

Common Reagents and Conditions:

    Reduction: Catalytic hydrogenation or metal hydrides (e.g., palladium on carbon, lithium aluminum hydride).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Carboxylation: Reagents like thionyl chloride for conversion to acyl chlorides, followed by reaction with alcohols or amines.

Major Products:

    Amino Derivatives: Formed from the reduction of the nitro group.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

    Carboxylic Acid Derivatives: Esters, amides, and anhydrides formed from carboxylation reactions.

Scientific Research Applications

Medicinal Chemistry

3-Nitro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid serves as a crucial building block for synthesizing pharmaceuticals. Its unique electronic properties can enhance the biological activity of drug candidates. Research indicates that compounds with trifluoromethoxy groups often exhibit improved metabolic stability and bioavailability, making them attractive for drug development.

Materials Science

The compound's electronic characteristics make it suitable for applications in organic electronics. It can be utilized in the fabrication of organic semiconductors and photovoltaic devices. The incorporation of trifluoromethoxy groups is known to improve the charge transport properties of materials, which is essential for efficient electronic devices.

Chemical Biology

In chemical biology, this compound can function as a molecular probe for studying biological processes. Its nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, allowing researchers to investigate cellular mechanisms and enzyme activities.

Case Study 1: Synthesis of Anticancer Agents

Recent studies have explored the use of this compound as a precursor for synthesizing novel anticancer agents. Researchers synthesized derivatives of this compound and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited significant anticancer activity, highlighting the compound's potential in oncology.

Case Study 2: Development of Organic Photovoltaics

In materials science, a study focused on incorporating this compound into organic photovoltaic cells. The research demonstrated that devices utilizing this compound achieved higher power conversion efficiencies compared to traditional materials. This advancement suggests that such compounds could lead to more efficient solar energy harvesting technologies.

Mechanism of Action

The mechanism of action of 3-Nitro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the lipophilicity and stability of the compound, allowing it to effectively interact with hydrophobic pockets in proteins. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modulate biological pathways.

Comparison with Similar Compounds

Table 1: Key Properties of Biphenyl Carboxylic Acid Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Notable Properties
3-Nitro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid NO₂ (3), -OCF₃ (3'), -COOH (4) ~327.2* Nitro, trifluoromethoxy, carboxylic acid High acidity, lipophilicity, potential for MOF ligand use
3'-(Sulfamoyloxy)-[1,1'-biphenyl]-4-carboxylic acid (Compound 10) -OSO₂NH₂ (3'), -COOH (4) ~307.3 Sulfamoyloxy, carboxylic acid Enhanced leaving-group capacity; possible biological activity
Methyl 3'-(sulfamoyloxy)-[1,1'-biphenyl]-2-carboxylate (Compound 8) -OSO₂NH₂ (3'), -COOCH₃ (2) ~321.3 Sulfamoyloxy, methyl ester Ester group lowers solubility; hydrolytic instability
2-Nitro-4-(3-trifluoromethoxyphenyl)phenol NO₂ (2), -OCF₃ (para to hydroxyl) ~303.2 Nitro, trifluoromethoxy, phenol Lower acidity (phenol pKa ~10 vs. carboxylic acid pKa ~2-3); reduced crystallinity

*Calculated based on molecular formula (C₁₄H₈F₃NO₅).

Key Observations:

  • Acidity: The carboxylic acid group in the target compound significantly increases acidity compared to phenol derivatives (e.g., ’s 2-nitro-4-(3-trifluoromethoxyphenyl)phenol), enabling salt formation for improved solubility in polar solvents .
  • Reactivity: The nitro group may stabilize charge-transfer interactions in MOFs, whereas sulfamoyloxy groups (Compound 10) could facilitate nucleophilic substitution reactions .

Table 2: MOF Ligand Comparison

Compound Type Role in MOFs Example from Evidence Advantages vs. Target Compound
Biphenyl carboxylic acid Ligand for luminescent MOFs Free base of ethene-tetrayl tetrakis([1,1'-biphenyl]-4-carboxylic acid) Target’s nitro group may enhance electron-deficient character for explosive sensing
Pyrene-based ligands Luminescent frameworks (Pyrene-1,3,6,8-tetrayl)tetrabenzic acid Target’s simpler structure allows easier synthesis but reduced π-conjugation
Fluorinated biphenyl acids Tuning emission properties 3-Fluoro-[1,1'-biphenyl]-4-carboxylic acid Trifluoromethoxy in target provides stronger electron-withdrawing effects than fluorine

Insights:

  • The target compound’s nitro and trifluoromethoxy groups could synergize to create MOFs with enhanced sensitivity to nitroaromatic explosives (e.g., via luminescence quenching) compared to non-nitro analogs .
  • However, its monodentate carboxylic acid group may limit framework stability relative to multidentate ligands like tetrakis[(1,1'-biphenyl)-4-carboxylic acid] derivatives .

Biological Activity

3-Nitro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 1261832-71-6) is an organic compound characterized by a biphenyl structure with various functional groups that enhance its biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C14H8F3NO5
  • Molecular Weight : 327.21 g/mol
  • Functional Groups : Nitro group, trifluoromethoxy group, and carboxylic acid.

The biological activity of this compound is influenced by its structural components:

  • The trifluoromethoxy group increases lipophilicity and stability, facilitating interactions with hydrophobic regions of proteins.
  • The nitro group can undergo redox reactions, generating reactive intermediates that may modulate various biological pathways, including enzyme inhibition and receptor interactions .

Antiviral Activity

Recent studies have indicated that derivatives of biphenyl compounds exhibit significant antiviral properties. For instance, compounds similar to this compound have shown efficacy against influenza viruses. The effectiveness is often measured through the 50% effective concentration (EC50) in cell viability assays.

CompoundEC50 (µM)Inhibition Rate (%)
G0116.48 ± 5.5781.63
G0210.10 ± 1.6682.86
G0310.04 ± 1.9095.91

These results suggest that modifications in the substituent groups can enhance antiviral activity significantly .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have shown that concentrations above 100 µM generally do not exhibit significant cytotoxic effects for most derivatives, except for a few which demonstrated notable cytopathic protection abilities against viral infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific modifications to the biphenyl core influence biological activity:

  • Primary amines as substituents tend to enhance cytopathic inhibitory effects compared to secondary amines.
  • The presence of the trifluoromethoxy group has been associated with improved interactions with target proteins, enhancing overall activity against viral pathogens .

Case Studies

A recent study focused on the interaction of similar compounds with RNA polymerase, revealing pivotal interactions that could be exploited for antiviral drug development. The docking studies indicated that specific structural features are critical for binding affinity and biological efficacy against viral targets .

Q & A

Q. What are the common synthetic routes for 3-Nitro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid?

The compound can be synthesized via rhodium-catalyzed decarboxylative coupling of substituted benzoic acids. For example, biphenyl carboxylic acid derivatives are synthesized by reacting nitro-substituted benzoic acids with aryl halides under optimized conditions (e.g., Rh catalyst, 120°C, 24 hours). This method is analogous to the synthesis of 4′-nitro[1,1′-biphenyl]-4-carboxylic acid, which involves coupling nitro-substituted precursors with biphenyl systems . Additionally, biphenyl-4-carboxylic acid derivatives often employ Suzuki-Miyaura cross-coupling or Ullmann reactions to assemble the biphenyl core .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • HPLC : For purity assessment (e.g., >98% purity checks via reverse-phase HPLC) .
  • NMR : ¹H and ¹³C NMR to resolve aromatic proton environments and confirm substituent positions.
  • FT-IR : To identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro/trifluoromethoxy groups .
  • Mass Spectrometry (HRMS) : For exact mass verification .

Q. What are the solubility properties of this compound in common organic solvents?

Biphenyl carboxylic acids typically exhibit limited solubility in polar solvents (e.g., water) but dissolve well in DMSO, DMF, or THF. The trifluoromethoxy group enhances lipophilicity, improving solubility in dichloromethane or chloroform .

Q. How is the purity of this compound typically assessed in research settings?

Purity is validated using HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase). For example, HPLC methods with >95% purity thresholds are standard for structurally similar biphenyl derivatives .

Q. What are the known safety hazards associated with handling this compound?

Nitro and trifluoromethoxy groups may pose respiratory and skin irritation risks. Safety protocols include using fume hoods, gloves, and eye protection. First-aid measures for exposure involve rinsing with water and seeking medical attention .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize regioisomer formation during synthesis?

Regioisomer control is critical due to steric and electronic effects. Strategies include:

  • Catalyst selection : Rhodium catalysts (e.g., [RhCl(COD)]₂) favor ortho/para selectivity over iridium .
  • Temperature modulation : Lower temperatures (e.g., 80°C) reduce kinetic competition between pathways.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve regioselectivity in decarboxylative coupling .
  • Substituent tuning : Electron-withdrawing groups (e.g., nitro) direct coupling to less hindered positions .

Q. How does the trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?

The trifluoromethoxy group is electron-withdrawing, which:

  • Reduces electron density on the biphenyl ring, slowing electrophilic substitution.
  • Enhances stability of intermediates in palladium-catalyzed reactions (e.g., Suzuki-Miyaura).
  • Increases resistance to oxidative degradation, enabling harsher reaction conditions .

Q. What computational methods can predict regioselectivity in functionalization reactions?

Density Functional Theory (DFT) calculations model transition states to predict favorable coupling sites. For example, steric maps and Fukui indices identify nucleophilic/electrophilic regions on the biphenyl system. This approach aligns with studies on similar decarboxylative couplings .

Q. How can conflicting data on catalytic activity in heterogeneous reactions be resolved?

Discrepancies arise from variations in catalyst loading, surface area, or solvent purity. Solutions include:

  • Standardized testing : Use reference catalysts (e.g., Pd/C) for benchmarking.
  • Surface characterization : BET analysis or TEM to confirm catalyst morphology.
  • Control experiments : Isolate solvent/atmosphere effects (e.g., inert vs. aerobic conditions) .

Q. How can this compound be functionalized for use in metal-organic frameworks (MOFs) for sensing?

The carboxylic acid group acts as a linker for metal nodes (e.g., Zn²⁺, Cu²⁺). Functionalization strategies include:

  • Post-synthetic modification : Attach luminescent moieties (e.g., pyrene) to the biphenyl core.
  • Coordination tuning : Adjust pH to deprotonate the carboxylic acid for stronger metal binding.
  • Hybrid MOFs : Incorporate nitro/trifluoromethoxy groups to enhance analyte adsorption in gas sensing .

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